1-Azapyrene

Description

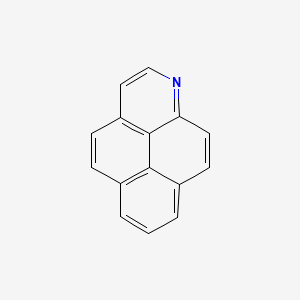

1-Azapyrene, systematically named naphtho[2,1,8-def]quinoline (C₁₅H₉N, molecular weight: 203.24 g/mol), is a polycyclic aromatic nitrogen heterocycle (PANH) formed by substituting a carbon atom in pyrene with a nitrogen atom at the 1-position . It is synthesized via the Bischler-Napieralski cyclodehydration of amide intermediates using polyphosphoric acid as a catalyst, a method optimized for high yields in azapyrene derivatives . Structurally, it shares a fused aromatic framework with pyrene but exhibits distinct electronic properties due to nitrogen incorporation, influencing its photophysical and chemical behavior .

Properties

CAS No. |

313-80-4 |

|---|---|

Molecular Formula |

C15H9N |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |

InChI |

InChI=1S/C15H9N/c1-2-10-4-5-12-8-9-16-13-7-6-11(3-1)14(10)15(12)13/h1-9H |

InChI Key |

QHADMMAFBAZFTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=NC=CC(=C43)C=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Pathways and Derivatives

1-Azapyrene undergoes further transformations to generate complex derivatives:

-

Cyclization to Polycyclic Systems :

-

Functionalization :

Characterization Techniques

The structural and electronic properties of 1-azapyrenes are analyzed using:

-

UV-Vis and Fluorescence Spectroscopy :

-

Cyclic Voltammetry (CV) :

-

Density Functional Theory (DFT) Calculations :

Table 2: Photophysical Properties

| Property | Typical Range/Value | Source |

|---|---|---|

| Absorption Maxima (λₐₛₛ) | ~300–400 nm | |

| Emission Maxima (λₑₘ) | ~450–550 nm (blue-green) | |

| Quantum Yield (Φ) | Up to 0.60 | |

| Excited-State Lifetime | Long (ms range) |

Electrochemical Behavior

Cyclic voltammetry data highlights the compound’s electron-deficient nature, with reduction potentials influenced by substituents. For example:

-

Electron-withdrawing groups (e.g., nitro) lower reduction potentials, enhancing stability in redox-active applications .

Table 3: Electrochemical Data

| Substituent | Reduction Potential (V vs SCE) | Stability |

|---|---|---|

| H | ~–1.2 V | Moderate |

| NO₂ (para) | ~–0.8 V | High |

Comparison with Similar Compounds

Comparison with Similar Azapyrenes and PANHs

Spectroscopic Properties

1-Azapyrene, 2-azapyrene, and 4-azapyrene exhibit nearly identical fluorescence emission spectra in the 360–480 nm range, with vibronic peaks at 369, 376, 387, and 408 nm in solvents like butyl acetate (Table 1) . This similarity arises because nitrogen substitution minimally alters the π-electron system responsible for their n→π* transitions . However, protonation in acidic solvents (e.g., 2,2,2-trifluoroethanol) quenches the 369 nm peak in this compound, indicating partial protonation, whereas 4-azapyrene undergoes complete protonation under the same conditions .

Table 1. Key Fluorescence Emission Peaks of Azapyrenes in Butyl Acetate

| Compound | Emission Peaks (nm) | Protonation Sensitivity |

|---|---|---|

| This compound | 369, 376, 387, 408 | Partial |

| 2-Azapyrene | Similar to 1-AzPy | Partial |

| 4-Azapyrene | Similar to 1-AzPy | Complete |

Solvent Polarity and Acidity Effects

Unlike phenanthroisoquinoline derivatives, which show solvent polarity-dependent emission ratios, this compound’s I/III band intensity ratios remain constant across 13 solvents, rendering it unsuitable as a polarity probe . In chlorinated solvents (e.g., dichloromethane), this compound undergoes photochemical reactions, suggesting solvent-specific instability . By contrast, 4-azapyrene and 12-azabenzo[a]pyrene exhibit modest polarity sensitivity, with emission ratios decreasing in polar solvents .

Basicity and Protonation Dynamics

The basicity of azapyrenes varies significantly:

- 4-Azapyrene is highly basic, fully protonated in trifluoroethanol, leading to a redshifted, structureless emission spectrum.

- 1- and 2-Azapyrene are less basic, showing only partial protonation and retaining emission fine structure .

This difference enables the use of 4-azapyrene as a probe for solvent acidity, while this compound’s partial protonation allows dual emission states (neutral and protonated) for silanol surface characterization in chromatography .

Preparation Methods

Primary Synthesis Method: Palladium-Catalyzed Cross-Coupling Followed by Brønsted Acid-Mediated Cycloisomerization

The most established and modular route to 1-azapyrene involves a two-step sequence: palladium-catalyzed cross-coupling and Brønsted acid-promoted cycloisomerization . This methodology enables the synthesis of diverse substituted derivatives with high yields.

Reaction Overview

The process begins with the preparation of alkyne precursors via palladium-mediated cross-coupling reactions. These intermediates undergo subsequent acid-catalyzed cyclization to form the fused aromatic system. Key steps include:

- Cross-coupling : Aryl halides react with terminal alkynes in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form diarylacetylene intermediates.

- Cycloisomerization : Treatment with Brønsted acids (e.g., HCl) induces cyclization, closing the pyrene framework with a nitrogen atom at the 1-position.

Key Findings

- Modularity : The method accommodates a wide range of substituents at the 2-, 3-, and 4-positions, enabling tailored electronic and steric properties.

- Efficiency : Reactions proceed under mild conditions (e.g., room temperature for cross-coupling, moderate heating for cyclization), with yields exceeding 70% for most derivatives.

- Structural Validation : Single-crystal X-ray diffraction confirms the planar, aromatic structure of this compound, with bond lengths consistent with conjugated systems.

Table 1: Representative Examples of this compound Derivatives

| Substituent Position | R Group | Yield (%) | References |

|---|---|---|---|

| 2 | Methyl | 82 | |

| 3 | Chloro | 78 | |

| 4 | Nitro | 65 | |

| 2,4-Di- | Methoxy | 85 |

Alternative Synthesis Strategies

While the palladium/Brønsted acid method dominates, emerging approaches aim to expand substrate scope and reduce catalyst dependency.

Peri-Annulation Reactions

Peri-annulation strategies leverage intramolecular cyclization to construct fused ring systems. This method has been applied to azapyrene derivatives, though its direct use for this compound remains limited. Key features include:

- Starting Materials : Alkyne-arylamine precursors.

- Catalysts : Transition metals (e.g., copper, rhodium).

- Advantages : Avoids harsh acidic conditions.

- Limitations : Lower regioselectivity compared to the primary method.

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H activation for constructing azapyrene frameworks. This approach bypasses pre-functionalized intermediates:

- Mechanism : Coupling of aromatic amines with alkynes via C–H bond activation.

- Catalysts : Palladium or ruthenium complexes.

- Scope : Limited to electron-rich substrates.

Comparative Analysis of Methods

Table 2: Performance Metrics of this compound Synthesis Methods

| Parameter | Pd-Cross-Coupling/Cycloisomerization | Peri-Annulation | C–H Functionalization |

|---|---|---|---|

| Yield Range | 65–85% | 50–70% | 40–60% |

| Substrate Scope | Broad | Moderate | Narrow |

| Reaction Conditions | Mild | Moderate | Mild |

| Catalyst Cost | High (Pd) | Moderate | High (Ru/Pd) |

| Scalability | High | Moderate | Low |

Q & A

Basic Question: What are the established synthetic routes for 1-azapyrene, and how should purity be validated in novel synthesis protocols?

Methodological Answer:

Synthesis of this compound typically involves cyclization of pyrene derivatives with nitrogen-containing precursors under controlled thermal or catalytic conditions. For novel protocols, purity validation requires:

- Chromatographic analysis (HPLC or GC-MS) to confirm absence of byproducts.

- Spectroscopic characterization : Compare UV-Vis absorption peaks (e.g., λmax in dichloromethane at ~350 nm ) and NMR shifts with literature data.

- Elemental analysis to verify C/H/N ratios (±0.3% tolerance).

- Mass spectrometry for molecular ion confirmation (m/z = 199 for this compound).

Reference synthetic procedures from primary literature to avoid replication errors .

Basic Question: How should researchers design experiments to measure this compound’s fluorescence quantum yield (ΦF)?

Methodological Answer:

Use a comparative method with a standard fluorophore (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54):

Prepare equimolar solutions of this compound and the standard in identical solvents.

Measure integrated fluorescence intensities (excited at λex = 340 nm) and absorbance (<0.05 AU to avoid inner-filter effects).

Calculate ΦF using:

where = fluorescence area, = absorbance, = refractive index.

Note : Solvent polarity significantly affects ΦF; dichloromethane induces photochemical degradation, requiring inert atmospheres for stability .

Advanced Question: How to resolve contradictions in this compound’s solvent-polarity-dependent fluorescence behavior?

Methodological Answer:

Contradictions arise when fluorescence intensity does not correlate linearly with solvent polarity parameters (e.g., ET(30)). To investigate:

Time-resolved fluorescence spectroscopy : Resolve excited-state lifetimes (τ) to identify competing decay pathways (e.g., τ shortening in chlorinated solvents suggests solvent-solute reactivity ).

Computational modeling : Perform TD-DFT calculations to map excited-state dipole moments and charge-transfer interactions.

Solvent parameterization : Test multiple polarity scales (ET(30), π*, Kamlet-Taft) to identify dominant interactions (dipole-dipole vs. H-bonding).

Control experiments : Exclude oxygen and moisture (via Schlenk techniques) to isolate solvent effects.

Contradictions may stem from unaccounted photochemical reactions, as observed in dichloromethane .

Advanced Question: What experimental strategies mitigate this compound’s photochemical instability in chlorinated solvents?

Methodological Answer:

Atmosphere control : Conduct experiments under argon/nitrogen to suppress radical-mediated degradation.

Solvent substitution : Replace dichloromethane with non-chlorinated analogs (e.g., ethyl acetate or THF) with matched polarity.

Additive stabilization : Introduce radical scavengers (e.g., TEMPO) at 1-5 mM concentrations.

Kinetic monitoring : Use time-dependent UV-Vis/fluorescence spectra to identify degradation thresholds (e.g., >30 min exposure in CH2Cl2 causes 40% intensity loss ).

Advanced Question: How to design a study probing this compound’s potential as a fluorescent probe despite its polarity-insensitive emission?

Methodological Answer:

Focus on alternative sensing mechanisms :

Aggregation-induced emission (AIE) : Test fluorescence in binary solvent systems (e.g., water-THF) to induce nanoaggregate formation.

pH-responsive modulation : Introduce protonatable groups (e.g., –NH2) via functionalization and measure ΦF across pH 2-13.

Metal-ion binding : Screen for fluorescence quenching/enhancement with d-block metals (Cu<sup>2+</sup>, Zn<sup>2+</sup>) using titration assays.

Validation : Pair fluorescence data with <sup>1</sup>H NMR or XPS to confirm analyte binding.

Advanced Question: What statistical approaches are recommended for reconciling conflicting datasets in this compound photophysical studies?

Methodological Answer:

Multivariate analysis : Apply PCA or PLS regression to identify latent variables (e.g., solvent viscosity, temperature) affecting fluorescence.

Error propagation analysis : Quantify uncertainties in ΦF measurements using Monte Carlo simulations.

Meta-analysis : Pool data from multiple studies (n ≥ 5) to compute weighted averages and confidence intervals.

Sensitivity testing : Vary instrumental parameters (slit widths, detector gain) to assess reproducibility limits .

Advanced Question: How to address gaps in understanding this compound’s electronic structure-fluorescence relationships?

Methodological Answer:

Single-crystal X-ray diffraction : Resolve molecular geometry and π-stacking interactions.

Transient absorption spectroscopy : Map triplet-state dynamics and intersystem crossing rates.

Electrochemical profiling : Measure redox potentials (CV/DPV) to correlate HOMO-LUMO gaps with emission spectra.

Theoretical benchmarking : Compare DFT-calculated vs. experimental excitation energies across solvents.

Foundational: What are the reporting standards for this compound research to ensure reproducibility?

Methodological Answer:

- Data inclusion : Publish raw fluorescence spectra, solvent purity grades, and instrument calibration details.

- Experimental replication : Follow Beilstein Journal guidelines: describe ≥3 independent syntheses, report average yields ±SD, and provide NMR/IR spectra for new compounds .

- Code sharing : Deposit computational scripts (e.g., Gaussian input files) in repositories like Zenodo.

- Ethical compliance : Disclose conflicts of interest and funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.